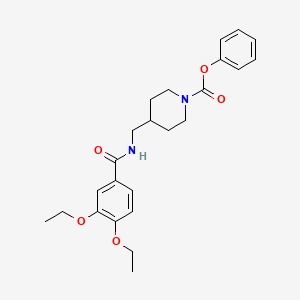

Phenyl 4-((3,4-diethoxybenzamido)methyl)piperidine-1-carboxylate

Description

Phenyl 4-((3,4-diethoxybenzamido)methyl)piperidine-1-carboxylate is a synthetic piperidine derivative characterized by a central piperidine ring substituted at the 1-position with a phenyl carboxylate ester and at the 4-position with a methyl-linked 3,4-diethoxybenzamide group. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs—particularly those with modifications to the benzamide substituents, ester groups, or piperidine scaffold—offer insights into its hypothetical properties and applications .

Properties

IUPAC Name |

phenyl 4-[[(3,4-diethoxybenzoyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O5/c1-3-29-21-11-10-19(16-22(21)30-4-2)23(27)25-17-18-12-14-26(15-13-18)24(28)31-20-8-6-5-7-9-20/h5-11,16,18H,3-4,12-15,17H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTDQEJFUXOOHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Phenyl 4-((3,4-diethoxybenzamido)methyl)piperidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of piperidine with a benzamido compound under specific conditions. The reaction typically requires a catalyst and may involve solvents such as methanol or ethanol. Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Phenyl 4-((3,4-diethoxybenzamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Scientific Research Applications

Phenyl 4-((3,4-diethoxybenzamido)methyl)piperidine-1-carboxylate is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data tables and documented case studies.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Research indicates that derivatives of piperidine compounds exhibit potent activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (Mtb) .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mtb | 13–22 μM |

| Other Piperidine Derivative | E. coli | 8–10 μM |

Opioid Receptor Modulation

Studies have shown that piperidine derivatives can act as selective agonists for opioid receptors, which are crucial in pain management and treatment of opioid dependence . The specific structural modifications in this compound may enhance its affinity for these receptors.

Synthesis of Antitubercular Agents

The compound serves as a precursor in the synthesis of antitubercular agents. Its ability to undergo various chemical reactions allows for the development of new therapeutic agents targeting tuberculosis .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing this compound and evaluating its biological activity against Mycobacterium tuberculosis. The synthesized compound showed promising results with an IC50 value indicating effective inhibition of bacterial growth .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study explored various analogs of piperidine derivatives to determine the influence of structural modifications on biological activity. The findings suggested that specific substitutions on the piperidine ring could enhance antimicrobial potency and receptor selectivity .

Mechanism of Action

The mechanism of action of Phenyl 4-((3,4-diethoxybenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets within the body. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several piperidine carboxylates and benzamide derivatives, as detailed below. Key differences in substituents, biological activity, and physicochemical properties are highlighted.

Substituent Modifications on the Benzamide Group

- Phenyl 4-((3,4-dimethoxyphenylsulfonamido)methyl)piperidine-1-carboxylate (): Replaces the 3,4-diethoxybenzamido group with a 3,4-dimethoxyphenylsulfonamido moiety. The sulfonamide group introduces stronger hydrogen-bonding capacity, which may enhance target affinity but reduce metabolic stability .

- (3,5-Dichlorophenyl)methyl 4-[4-(sulfamoylamino)benzamido]piperidine-1-carboxylate (Compound 2, ): Features a 3,5-dichlorophenyl ester and a sulfamoylamino-benzamido group. The chlorine atoms increase electronegativity, improving binding to hydrophobic pockets in enzymes like autotaxin. In vitro assays demonstrated IC₅₀ values of 0.8–1.2 µM in bis-pNPP hydrolysis assays, suggesting potent inhibitory activity .

Piperidine Scaffold Modifications

- tert-Butyl 4-[[4-(3,4-dichlorophenoxy)piperidin-1-yl]methyl]piperidine-1-carboxylate (): Incorporates a tert-butyl carbamate and a dichlorophenoxy-piperidine group. The tert-butyl group enhances steric protection against esterase-mediated hydrolysis, improving plasma stability. However, the dichlorophenoxy substituent may confer hepatotoxicity risks, as seen in safety data sheets requiring stringent handling precautions .

- 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid hydrochloride (): A hydrochloride salt with a benzyl group and phenylamino substitution. The charged hydrochloride form improves aqueous solubility but limits blood-brain barrier penetration. Safety data highlight acute toxicity (LD₅₀: 320 mg/kg in rats), necessitating careful occupational handling .

Ester Group Variations

- Ethyl 4-[[3,4-bis(oxidanylidene)-2-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethylamino]cyclobuten-1-yl]amino]piperidine-1-carboxylate (): Replaces the phenyl ester with an ethyl ester and introduces a trifluoromethylphenyl-piperazine moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity (logP ≈ 3.2), favoring CNS penetration.

Comparative Data Table

Research Implications and Limitations

- Activity Prediction : The 3,4-diethoxy groups in the target compound likely enhance lipophilicity and metabolic stability compared to methoxy analogs, favoring prolonged in vivo activity. However, the absence of sulfonamide or chlorinated groups may reduce enzyme inhibition potency relative to compounds .

- Safety Considerations : Piperidine carboxylates with halogenated substituents (e.g., ) often exhibit higher toxicity, necessitating rigorous safety profiling for the target compound .

- Knowledge Gaps: No direct data on synthesis, pharmacokinetics, or target specificity for the compound are available in the evidence. Future studies should prioritize in vitro assays (e.g., autotaxin inhibition) and metabolic stability tests.

Biological Activity

Phenyl 4-((3,4-diethoxybenzamido)methyl)piperidine-1-carboxylate is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is classified under piperidine derivatives, characterized by the presence of a piperidine ring and an ester functional group. Its molecular formula is , with a molecular weight of approximately 336.39 g/mol. The structural formula can be represented as follows:

This compound exhibits biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to alterations in cellular signaling and proliferation.

- Receptor Modulation : It interacts with neurotransmitter receptors, influencing synaptic transmission and potentially affecting mood and cognition.

- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against Hepatitis C virus (HCV) replication.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Receptor Interaction | Modulates neurotransmitter receptors | |

| Antiviral Properties | Reduces HCV replication |

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of this compound demonstrated a significant reduction in HCV replication in vitro. The compound was tested against various viral loads, showing a dose-dependent response with an IC50 value indicative of its potency.

Case Study 2: Neuropharmacological Effects

Research investigating the neuropharmacological effects revealed that the compound has potential anxiolytic properties. Animal models treated with the compound displayed reduced anxiety-like behaviors in standard tests (e.g., elevated plus maze), suggesting its utility in treating anxiety disorders.

Research Findings

Recent findings highlight the compound's promising biological activities:

- Cytotoxicity Studies : In vitro cytotoxicity assays indicated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells.

- Pharmacokinetics : Studies on absorption and metabolism suggest favorable pharmacokinetic properties, including good intestinal absorption and limited first-pass metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.